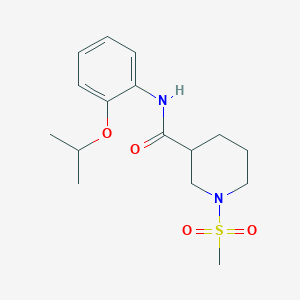
N-(2-isopropoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide
Vue d'ensemble
Description
N-(2-isopropoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide, also known as ML297, is a small molecule inhibitor that has been recently discovered to have potential therapeutic applications. This compound has been found to selectively target the TRESK potassium channel, which plays a key role in pain sensation and neuronal excitability.
Mécanisme D'action
N-(2-isopropoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has been found to selectively inhibit the TRESK potassium channel by binding to a specific site on the channel protein. This binding prevents the channel from opening, thereby reducing the flow of potassium ions across the cell membrane. This results in a reduction in neuronal excitability and a decrease in pain sensation.
Biochemical and Physiological Effects:
N-(2-isopropoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(2-isopropoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide selectively inhibits TRESK activity without affecting other potassium channels or ion channels. In vivo studies have shown that N-(2-isopropoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide reduces pain sensation in animal models of neuropathic pain and inflammatory pain. N-(2-isopropoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has also been shown to reduce the excitability of dorsal root ganglion neurons, which are involved in transmitting pain signals to the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-isopropoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has several advantages for lab experiments. It is a selective inhibitor of TRESK, which makes it a valuable tool for studying the role of this channel in various physiological and pathological processes. N-(2-isopropoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, N-(2-isopropoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has some limitations as well. It has a relatively short half-life and is rapidly metabolized in vivo, which limits its usefulness for long-term studies. Additionally, N-(2-isopropoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has not yet been tested in human clinical trials, which limits its potential therapeutic applications.
Orientations Futures
N-(2-isopropoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has several potential future directions for research. One possible direction is to further investigate the role of TRESK in pain and other neurological disorders. This could involve studying the effects of N-(2-isopropoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide in animal models of these disorders, as well as conducting clinical trials in humans. Another possible direction is to develop more potent and selective inhibitors of TRESK, which could have greater therapeutic potential. Finally, N-(2-isopropoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide could be used as a starting point for the development of other small molecule inhibitors that target other potassium channels or ion channels involved in neuronal excitability.
Applications De Recherche Scientifique
N-(2-isopropoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has been primarily used as a tool compound for studying the TRESK potassium channel. This channel is involved in the regulation of neuronal excitability and is a potential target for the treatment of pain and other neurological disorders. N-(2-isopropoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has been shown to selectively inhibit TRESK activity, making it a valuable tool for studying the role of this channel in various physiological and pathological processes.
Propriétés
IUPAC Name |
1-methylsulfonyl-N-(2-propan-2-yloxyphenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-12(2)22-15-9-5-4-8-14(15)17-16(19)13-7-6-10-18(11-13)23(3,20)21/h4-5,8-9,12-13H,6-7,10-11H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQDUTYHXLBMNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-4-fluorophenyl)-N-{1-[(4-methyl-1-piperazinyl)carbonyl]propyl}methanesulfonamide](/img/structure/B4459756.png)
![N-[2-(aminocarbonyl)phenyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4459761.png)
![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B4459764.png)
![4-(4-methoxy-2-methylphenyl)-5-[(methylamino)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4459765.png)
![N-(4-fluorophenyl)-4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4459771.png)
![N-(3,4-dimethylphenyl)-4-[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4459778.png)
![N~2~-(2-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinyl)ethyl]glycinamide](/img/structure/B4459789.png)
![7-(2-methoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4459798.png)
![2-chloro-N-(3-methoxypropyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4459799.png)
![ethyl 1-{[2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro-1-phthalazinyl)phenyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B4459806.png)
![ethyl 4-{3-[methyl(methylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4459807.png)
![1-{3-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}-4-piperidinecarboxamide](/img/structure/B4459818.png)
![1-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-4-(2-pyridinyl)piperazine](/img/structure/B4459826.png)
